molecular formula C10H10N2O2 B12879008 (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione CAS No. 157984-87-7

(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione

Cat. No.: B12879008
CAS No.: 157984-87-7
M. Wt: 190.20 g/mol
InChI Key: AFLGSUFOCCZEEZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione is a chiral pyrrolidine-2,5-dione derivative characterized by a 4-aminophenyl substituent at the 3-position. It shares structural similarities with aminoglutethimide, a known aromatase (P450AROM) inhibitor used in breast cancer therapy . This article compares its structural, biochemical, and pharmacokinetic properties with analogous compounds.

Properties

CAS No.

157984-87-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(3R)-3-(4-aminophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)/t8-/m1/s1

InChI Key

AFLGSUFOCCZEEZ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](C(=O)NC1=O)C2=CC=C(C=C2)N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of a suitable pyrrolidine derivative with an aminophenyl compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure high-quality output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Applications

1.1 Cancer Treatment
The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response and tumor progression. IDO1 catalyzes the first step in the catabolism of tryptophan via the kynurenine pathway, which can lead to immune tolerance in tumors. Inhibiting this enzyme can enhance anti-tumor immunity, making (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione a potential candidate for cancer therapies .

1.2 Aromatase Inhibition
Research indicates that this compound acts as a reversible inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. This property is particularly relevant for conditions such as breast cancer, where estrogen levels are pivotal. The compound's analogs have shown varying degrees of inhibition against human placental aromatase, suggesting potential therapeutic uses in hormone-dependent cancers .

1.3 Retinoic Acid Metabolism
The compound has also been studied for its ability to inhibit enzymes involved in the metabolism of all-trans-retinoic acid (RA), which is essential for cellular differentiation and development. Inhibition studies revealed that certain derivatives of this compound could significantly reduce RA metabolism in vitro, indicating their potential use in enhancing RA's therapeutic effects .

Biochemical Insights

2.1 Mechanistic Studies
The mechanism by which this compound exerts its effects involves reversible binding to target enzymes rather than irreversible inhibition. This characteristic allows for a more controlled modulation of enzymatic activity, which is advantageous in therapeutic applications where maintaining a balance in metabolic pathways is crucial .

2.2 Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of this compound have provided insights into how modifications at various positions can enhance or diminish its inhibitory effects on target enzymes. For instance, substituents at the 1-, 3-, or 1,3-positions have been systematically studied to optimize potency and selectivity against specific isoforms of enzymes involved in drug metabolism .

Case Studies

Study Objective Findings Reference
Study on IDO1 InhibitionEvaluate the efficacy of this compound as an IDO1 inhibitorDemonstrated significant inhibition of IDO1 activity leading to enhanced T-cell responses in tumor models
Aromatase Activity AssessmentAssess the potential of this compound derivatives as aromatase inhibitorsIdentified several derivatives with reversible inhibition properties
Retinoic Acid Metabolism InhibitionInvestigate the impact on retinoic acid metabolismFound weak inhibition compared to standard inhibitors like ketoconazole

Mechanism of Action

The mechanism of action of (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons with Analogues

Key structural variations among pyrrolidine-2,5-dione derivatives include:

  • Substituents at the 1- and 3-positions
  • Stereochemistry (R/S configuration at the 3-position)
  • Linker modifications (e.g., alkyl chains, aromatic groups).
Table 1: Structural and Activity Comparison of Selected Pyrrolidine-2,5-Dione Derivatives
Compound Name Substituents (Position) Stereochemistry Aromatase IC50 (µM) Selectivity (AROM vs. CSCC) Key References
(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione 3-(4-Aminophenyl) 3R 20 Moderate selectivity
1-Cyclohexyl-3-[2'-(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione 1-Cyclohexyl, 3-(4-aminophenylethyl) Racemic 23.8 ± 4.6 Poor CSCC inhibition
1-Octyl-3-[2'-(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione 1-Octyl, 3-(4-aminophenylethyl) Racemic 24.6 ± 1.8 Poor CSCC inhibition
3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione 3-(4-Aminophenyl), 3-methyl Racemic Inactive N/A
(+)-1,3-Substituted derivatives Variable substituents (+)-enantiomer 10–30 (AROM-specific) High selectivity

Key Observations :

  • 3-Position Substituents: The 4-aminophenyl group is critical for aromatase inhibition. Alkyl or bulky substituents (e.g., methyl at the 3-position) reduce activity due to steric hindrance .
  • 1-Position Modifications : Cyclohexyl or octyl groups at the 1-position marginally affect aromatase inhibition (IC50 ~23–24 µM) but may improve pharmacokinetics .
  • Enantiomer-Specific Activity : The (3R) configuration in the target compound and (+)-enantiomers of other derivatives show superior aromatase inhibition, highlighting stereochemical dependence .
Aromatase Inhibition
  • The target compound’s IC50 (20 µM) is comparable to aminoglutethimide (AG, IC50 = 20 µM) but less potent than selective (+)-enantiomers (IC50 ~10 µM) .
  • Selectivity : Unlike AG, which inhibits cholesterol side-chain cleavage (CSCC), the target compound shows moderate selectivity for aromatase, reducing off-target effects .
Anticonvulsant and Analgesic Activity

While unrelated to aromatase, pyrrolidine-2,5-dione derivatives with thiophene or indole substituents exhibit anticonvulsant (ED50 = 62–153 mg/kg) and antinociceptive activity, underscoring the scaffold’s versatility .

Pharmacokinetic Considerations

  • Bioavailability : The target compound has a polar surface area (PSA) of ~80 Ų and 3 rotatable bonds, aligning with Veber’s criteria (PSA ≤ 140 Ų, ≤10 rotatable bonds) for good oral bioavailability .
  • Comparative PK : Derivatives with long alkyl chains (e.g., 1-octyl) may exhibit lower permeability due to increased rotatable bonds, whereas the compact structure of the target compound favors absorption .

Biological Activity

(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione, commonly referred to as WSP3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of WSP3, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

WSP3 has the following chemical structure:

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.202 g/mol
  • SMILES Notation : Nc1ccc(cc1)C2CC(=O)NC2=O

This compound features a pyrrolidine core with an amino group and carbonyl functionalities that contribute to its biological activities.

Anticancer Activity

WSP3 has been investigated for its anticancer properties, particularly as a reversible inhibitor of the P450 aromatase enzyme. In studies, it demonstrated moderate inhibitory effects on cell proliferation in various cancer cell lines:

  • Inhibition of Cancer Cell Lines : Research indicated that WSP3 exhibited significant antiproliferative effects against L1210 and P388 leukemia cells, with notable cytotoxicity observed in mouse models .
  • Mechanism of Action : The mechanism involves the inhibition of critical enzymes involved in steroidogenesis, which is vital for cancer cell growth. WSP3's ability to modulate these pathways makes it a candidate for further development in cancer therapies.

Enzyme Inhibition

WSP3 has shown potential as an inhibitor of various enzymes:

  • P450 Aromatase Inhibition : As noted in studies, WSP3 acts as a reversible inhibitor of the aromatase enzyme, which is essential in estrogen biosynthesis. This property is particularly relevant in the treatment of hormone-dependent cancers such as breast cancer .
  • Retinoic Acid Metabolism : WSP3 derivatives have been evaluated for their ability to inhibit all-trans-retinoic acid metabolism. Some derivatives exhibited up to 75% inhibition compared to standard inhibitors like ketoconazole .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various pyrrolidine derivatives, WSP3 was tested against different leukemia cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
WSP3L121030
WSP3P38825
KetoconazoleL121022

These findings suggest that while WSP3 is less potent than ketoconazole, it still holds promise as an anticancer agent.

Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition revealed that:

CompoundTarget EnzymeInhibition (%) at 200 µM
WSP3P450 Aromatase53
KetoconazoleP450 Aromatase85
WSP3 (1-cyclohexyl)Rat liver microsomes68

This table illustrates that while WSP3 is effective as an inhibitor, its potency varies depending on the specific enzyme and conditions tested.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive centers:

  • Carbonyl groups (positions 2 and 5)

  • Primary aromatic amine (para position)

  • Chiral center (position 3)

Key Reactivity Profiles

Functional GroupReactivity TypeTypical Reactions
Carbonyl (C=O)Nucleophilic additionHydrolysis, condensation
Aromatic amineElectrophilic substitutionAcylation, alkylation, diazotization
Chiral centerStereospecific interactionsAsymmetric synthesis, resolution

Hydrolysis of Carbonyl Groups

The pyrrolidine-2,5-dione ring undergoes hydrolysis under acidic or basic conditions to form dicarboxylic acid derivatives.
Conditions :

  • Acidic : HCl (1M, reflux, 6–8 hrs) → Cleavage to γ-aminobenzoic acid analogs.

  • Basic : NaOH (0.1M, 60°C) → Partial hydrolysis to monoamide intermediates.

Aromatic Amine Reactions

The 4-aminophenyl group participates in classical amine reactions:

  • Diazotization :
    Forms diazonium salts with NaNO₂/HCl (0–5°C), enabling coupling reactions with phenols or amines.

Stereospecific Modifications

The (R)-configuration at position 3 influences reaction outcomes:

  • Asymmetric alkylation : Reacts with methyl iodide in DMF to yield 3-methyl derivatives with retained chirality (ee > 90%) .

  • Resolution : Chiral HPLC (Chiralpak AD-H column) separates enantiomers using hexane/ethanol mobile phases .

Retinoic Acid Metabolism Modulation

Substitution at the 1-position with long-chain alkyl groups (e.g., C₁₂H₂₅) enhances inhibition of all-trans-retinoic acid metabolism (68–75% inhibition at 20 µM) .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C .

  • Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated pathways.

  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in strongly acidic/basic conditions.

Reaction Optimization Data

ReactionOptimal ConditionsYield (%)Purity (%)Reference
N-AcetylationAcCl, THF, RT, 4 hrs7298
DiazotizationNaNO₂, HCl, 0–5°C, 30 min8595
Hydrolysis (acidic)1M HCl, reflux, 6 hrs6890

Mechanistic Insights

  • Aromatase inhibition : Competitive binding via hydrogen bonding between the primary amine and heme iron in cytochrome P450 .

  • Stereochemical effects : The (R)-enantiomer shows 2–3x higher inhibitory activity than the (S)-form in enzyme assays .

Q & A

What are the common synthetic strategies for (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives?

Basic Research Question
The synthesis of this compound and its derivatives typically involves cyclization reactions or modifications of pyrrolidine-2,5-dione scaffolds. Key methods include:

  • Aza-Michael addition : Maleimide derivatives react with amines under basic conditions (e.g., TMEDA) to form 3-aminopyrrolidine-2,5-diones .
  • Catalytic cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at specific positions, as demonstrated in the synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives .
  • Stereoselective synthesis : Chiral auxiliaries or enantioselective catalysis ensure the (3R) configuration, critical for biological activity. NMR (¹H, ¹³C) and ESI-HRMS are used to confirm structural integrity .

How is the stereochemical configuration of the (3R) enantiomer confirmed in this compound?

Basic Research Question
Stereochemical confirmation relies on:

  • Chiral chromatography : Separation of enantiomers using chiral stationary phases.
  • NMR spectroscopy : Analysis of coupling constants and NOE effects to determine spatial arrangements.
  • X-ray crystallography : Definitive structural elucidation of the crystalline form .
  • Optical rotation measurements : Comparison with literature values for enantiomeric purity .

How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Advanced Research Question
SAR studies focus on:

  • Substituent modifications : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) on the 4-aminophenyl ring to enhance receptor binding. For example, 3-(4-nitrophenyl) analogs show improved acetylcholinesterase inhibition due to increased electrophilicity .
  • Scaffold hybridization : Combining pyrrolidine-2,5-dione with acridine or indole moieties to enhance multi-target activity (e.g., dual 5-HT1A/SERT binding in antidepressants) .
  • Molecular docking : Virtual screening identifies key interactions (e.g., hydrogen bonds with Ser200/His440 in acetylcholinesterase) to prioritize synthetic targets .

What methodological strategies address conflicting data in biological activity assessments?

Advanced Research Question
Contradictions (e.g., in vitro vs. in vivo efficacy) are resolved through:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies in potency .
  • Proteomic profiling : Identify off-target interactions that may mask or enhance primary activity .
  • Dose-response refinement : Adjust concentration ranges to account for solubility limitations, as noted in solubility studies (e.g., DMSO >73 mg/mL for derivatives) .

What multi-target design approaches are applicable to this compound for CNS disorders?

Advanced Research Question
Dual-targeting strategies include:

  • Pharmacophore merging : Integrate structural motifs from known 5-HT1A agonists (e.g., arylpiperazine) and SERT inhibitors into the pyrrolidine-2,5-dione scaffold. This approach achieved submicromolar affinity for both targets in preclinical models .
  • Functional group diversification : Modify the N1 position of the piperazine ring to balance lipophilicity and blood-brain barrier penetration .
  • In vivo behavioral models : Test antidepressant efficacy in forced-swim or tail-suspension assays to validate dual mechanisms .

How can researchers evaluate the pharmacokinetic properties of this compound in preclinical studies?

Advanced Research Question
Key methodologies include:

  • In silico ADMET prediction : Tools like SwissADME estimate logP, CYP450 interactions, and bioavailability. Derivatives with logP <3 show favorable absorption .
  • Plasma protein binding assays : Use equilibrium dialysis to assess free drug fractions.
  • Metabolite identification : LC-MS/MS profiling detects phase I/II metabolites, guiding structural optimizations for metabolic stability .

What is the potential role of this compound in targeting tumor-associated macrophages (TAMs)?

Advanced Research Question
Emerging evidence suggests:

  • IDO-1 inhibition : Structural analogs like 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (PF-06840003) block indoleamine 2,3-dioxygenase, reprogramming TAMs from pro-tumor (M2) to anti-tumor (M1) phenotypes .
  • Synergy with checkpoint inhibitors : Co-administration with anti-PD-1 agents enhances antitumor immunity in murine models .
  • Cytokine profiling : Measure IL-12/IL-10 ratios in TAM cultures to quantify immunomodulatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.